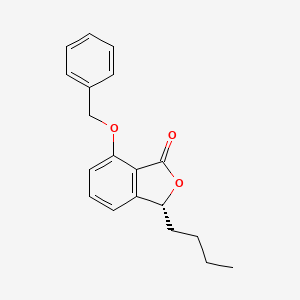

(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one

Description

(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one is a chiral benzofuranone derivative characterized by a benzyloxy substituent at position 7 and a butyl group at position 3 in the R-configuration. Its molecular framework combines a lactone ring (benzofuran-1(3H)-one) with alkyl and aryl ether functionalities, rendering it a versatile intermediate in organic synthesis and drug discovery. The stereochemistry at position 3 (R-configuration) is critical for its biological interactions, as seen in structurally related compounds like Butylphthalide (I-NBP), a known potassium channel modulator .

Properties

CAS No. |

649552-16-9 |

|---|---|

Molecular Formula |

C19H20O3 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

(3R)-3-butyl-7-phenylmethoxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C19H20O3/c1-2-3-11-16-15-10-7-12-17(18(15)19(20)22-16)21-13-14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3/t16-/m1/s1 |

InChI Key |

CUWNTRBVGLVKDF-MRXNPFEDSA-N |

Isomeric SMILES |

CCCC[C@@H]1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |

Canonical SMILES |

CCCCC1C2=C(C(=CC=C2)OCC3=CC=CC=C3)C(=O)O1 |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis from Benzofuran Derivatives

One common approach involves starting with a benzofuran derivative. The following steps outline a general method:

Starting Material : Use 2-benzofuran-1-one as the precursor.

Alkylation : React with butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.

Benzylation : Following alkylation, introduce the benzyloxy group using benzyl bromide and sodium hydride as a base.

Purification : The product can be purified using column chromatography.

Functional Group Transformations

Another method involves modifying existing functional groups on simpler aromatic compounds:

Starting Material : Begin with 2-hydroxybenzaldehyde.

Formation of Benzofuran : Cyclize to form the benzofuran structure via a condensation reaction with an appropriate acid catalyst.

Substitution Reactions : Introduce the butyl and benzyloxy groups through nucleophilic substitution reactions.

Final Purification : Use recrystallization or chromatography for purification.

Asymmetric Synthesis

To achieve the specific stereochemistry required for (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one, asymmetric synthesis methods are often employed:

Chiral Catalysts : Utilize chiral phosphoric acids or BINOL-derived catalysts to facilitate the formation of the desired stereoisomer during key steps of synthesis.

Stereoselective Alkylation : Conduct alkylation reactions under asymmetric conditions to ensure the formation of the (3R) configuration.

Data Table of Reaction Conditions and Yields

| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Synthesis | 2-Benzofuran-1-one | Butyl bromide, K2CO3 | 75 | Requires careful temperature control |

| Functional Group Transformations | 2-Hydroxybenzaldehyde | Acid catalyst, various bases | 80 | Multiple steps may reduce yield |

| Asymmetric Synthesis | Chiral phosphoric acid | Butyl bromide, chiral catalyst | 85 | High selectivity for (3R) isomer |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to convert ketones to alcohols.

Substitution: The benzyloxy and butyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of benzofuran-2-carboxylic acid.

Reduction: Formation of 3-butyl-7-hydroxy-2-benzofuran-1(3H)-one.

Substitution: Formation of various substituted benzofurans depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the field of chemistry, (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows researchers to study various reaction mechanisms and develop new synthetic pathways. The compound's ability to undergo specific transformations makes it a valuable tool in organic synthesis.

Biology

Biochemically, this compound is utilized in assays to investigate enzyme interactions and metabolic pathways. Its structural features enable it to interact with biological targets, potentially modulating enzymatic activity. For instance, the hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their functions and leading to significant biological outcomes.

Medicine

The medicinal applications of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one are noteworthy. Preliminary studies suggest that it may possess therapeutic properties due to its interaction with various biological systems. Its unique structure could lead to the development of novel pharmaceuticals targeting specific diseases. For example, compounds with similar structures have been investigated for their potential as antiviral agents, showcasing the relevance of benzofuran derivatives in drug discovery .

Case Study 1: Antiviral Activity

A recent study highlighted the antiviral potential of benzofuran derivatives, including (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one. These compounds were tested against viral strains and showed promising results in inhibiting viral replication mechanisms. The research demonstrated that modifications in the benzofuran structure could enhance antiviral efficacy, positioning (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one as a candidate for further exploration in antiviral drug development .

Case Study 2: Enzyme Interaction Studies

Another study focused on the interaction of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one with specific enzymes involved in metabolic pathways. The compound was evaluated for its ability to modulate enzyme activity through competitive inhibition. Results indicated that the compound effectively altered enzyme kinetics, suggesting its potential role as a biochemical probe for studying metabolic processes .

Mechanism of Action

The mechanism of action of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The benzyloxy group may enhance its binding affinity to certain enzymes or receptors, while the butyl group may influence its lipophilicity and cellular uptake. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects.

Comparison with Similar Compounds

Key Structural Features :

- Benzyloxy group (position 7) : Enhances lipophilicity and may influence electronic properties via resonance effects.

- Butyl chain (position 3, R-configuration) : Contributes to stereoselective binding and modulates solubility.

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzofuranone scaffold significantly impacts reactivity and bioactivity:

- Position 7 vs.

- Conjugation Effects: Ethylidene-substituted derivatives (e.g., compound 2b) exhibit lower carbonyl stretching frequencies (1689 cm⁻¹) due to conjugation with the double bond, unlike the non-conjugated lactone in the target compound (1782 cm⁻¹) .

Stereochemical and Alkyl Chain Variations

- Stereochemistry : The R-configuration at position 3 in the target compound contrasts with racemic or S-configured analogs. For instance, Butylphthalide (I-NBP) shares the 3-butyl motif but lacks stereochemical specification in some synthetic routes, highlighting the importance of enantiomeric purity for biological activity .

- However, excessive hydrophobicity may reduce aqueous solubility.

Biological Activity

(3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one is a compound belonging to the benzofuran class, which has garnered attention due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antioxidant effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be denoted as follows:

- Chemical Formula : C₁₅H₁₄O₃

- Molecular Weight : 242.27 g/mol

The benzofuran core is significant for its interaction with various biological targets, influencing its pharmacological profile.

Anticancer Properties

Recent studies have indicated that derivatives of benzofuran, including (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one, exhibit notable anticancer activity. Research has shown that certain benzofuran derivatives can inhibit the proliferation of cancer cells, such as K562 and HL60 leukemia cells. For instance, compounds structurally similar to (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects without significant toxicity to normal cells .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one | K562 | 5.0 | |

| 7-Bromo-benzofuran derivative | HL60 | 0.1 | |

| Other benzofuran derivatives | Various | 0.5 - 10 |

Antioxidant Activity

Benzofurans are also recognized for their antioxidant properties. The presence of hydroxyl groups in their structure enhances their ability to scavenge free radicals, thereby protecting cells from oxidative stress. Studies have shown that (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one can significantly reduce oxidative damage in cellular models .

Table 2: Antioxidant Activity Comparison

| Compound Name | Assay Type | IC50 (µM) | Reference |

|---|---|---|---|

| (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one | DPPH Scavenging | 25 | |

| Ascorbic Acid | DPPH Scavenging | 15 | |

| Trolox | DPPH Scavenging | 10 |

The mechanisms underlying the biological activities of (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one include:

- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through the activation of caspase pathways.

- Antioxidant Mechanism : Its ability to donate hydrogen atoms or electrons allows it to neutralize free radicals effectively.

Case Studies

A study conducted by Teng et al. explored the effects of various benzofuran derivatives on platelet aggregation and found that compounds similar to (3R)-7-(Benzyloxy)-3-butyl-2-benzofuran-1(3H)-one exhibited significant inhibition of thromboxane A2 formation, suggesting potential anti-thrombotic properties . This positions the compound as a candidate for further investigation in cardiovascular therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.